2-bromo-N-phenethylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESWHHJFQKKGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395785 | |

| Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849141-69-1 | |

| Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-bromo-N-phenethylbenzenesulfonamide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-phenethylbenzenesulfonamide is a synthetic chemical compound belonging to the sulfonamide class. The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The versatile nature of the sulfonamide scaffold makes it a valuable motif in the discovery of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis of this compound, alongside a discussion of the potential biological significance of this class of compounds.

Chemical Structure and Properties

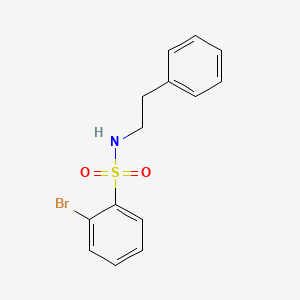

This compound is characterized by a benzenesulfonamide core with a bromine atom at the 2-position of the benzene ring and an N-phenethyl substituent on the sulfonamide nitrogen.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄BrNO₂S | PubChem[5] |

| Molecular Weight | 340.24 g/mol | PubChem[5] |

| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide | PubChem[5] |

| CAS Number | 849141-69-1 | PubChem[5] |

| SMILES | C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br | PubChem[5] |

| InChI | InChI=1S/C14H14BrNO2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | PubChem[5] |

| XLogP3 (Predicted) | 3.5 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 4 | PubChem[5] |

| Topological Polar Surface Area | 46.2 Ų | PubChem[5] |

Spectral Data

Detailed experimental spectral data for this compound is limited. A 13C NMR spectrum is available on PubChem, but specific peak assignments are not provided.[5] General spectral characteristics for N-bromo-benzenesulphonamides have been reported, with asymmetric and symmetric SO₂ stretching vibrations typically appearing in the infrared (IR) spectrum in the ranges of 1391–1352 cm⁻¹ and 1148–1131 cm⁻¹, respectively.[6]

Experimental Protocols

Proposed Synthesis of this compound

While a specific experimental protocol for the synthesis of this compound is not detailed in the literature, a plausible synthetic route can be devised based on the synthesis of a similar compound, 2-bromo-N-(tert-butyl)benzenesulfonamide.[7] The proposed method involves the reaction of 2-bromobenzenesulfonyl chloride with phenethylamine.

Reaction Scheme:

References

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H14BrNO2S | CID 3740348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

In-depth Technical Guide: 2-bromo-N-(2-phenylethyl)benzenesulfonamide

A comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 2-bromo-N-(2-phenylethyl)benzenesulfonamide, prepared for researchers, scientists, and drug development professionals.

Introduction

2-bromo-N-(2-phenylethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a detailed summary of the available information on 2-bromo-N-(2-phenylethyl)benzenesulfonamide, including its chemical properties, a putative synthesis protocol based on established chemical principles, and an exploration of its potential, yet currently unelucidated, biological significance.

While specific experimental data on the biological activity and mechanism of action for 2-bromo-N-(2-phenylethyl)benzenesulfonamide are not extensively available in the current scientific literature, this guide will draw upon the known activities of structurally similar compounds to postulate potential areas of therapeutic interest.

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-N-(2-phenylethyl)benzenesulfonamide is presented in Table 1. This data is primarily derived from computational predictions and publicly available chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide | PubChem |

| Molecular Formula | C₁₄H₁₄BrNO₂S | PubChem |

| Molecular Weight | 340.24 g/mol | PubChem |

| CAS Number | 849141-69-1 | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br | PubChem |

| InChI Key | AESWHHJFQKKGMN-UHFFFAOYSA-N | PubChem |

Table 1: Physicochemical Properties of 2-bromo-N-(2-phenylethyl)benzenesulfonamide

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of 2-bromo-N-(2-phenylethyl)benzenesulfonamide

The synthesis would likely proceed via the reaction of 2-bromobenzenesulfonyl chloride with 2-phenylethanamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

2-bromobenzenesulfonyl chloride

-

2-phenylethanamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or pyridine as a base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a solution of 2-phenylethanamine (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 2-bromo-N-(2-phenylethyl)benzenesulfonamide.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O and N-H stretches of the sulfonamide moiety.

Logical Workflow for Synthesis and Purification

Caption: Proposed workflow for the synthesis and purification of 2-bromo-N-(2-phenylethyl)benzenesulfonamide.

Potential Biological Activity and Mechanism of Action (Hypothetical)

While no specific biological data for 2-bromo-N-(2-phenylethyl)benzenesulfonamide has been found, the broader class of sulfonamides is known to interact with a variety of biological targets. The following section outlines potential areas of investigation based on the activities of related compounds.

Potential Signaling Pathway Involvement

Many sulfonamide-containing drugs exert their effects by inhibiting specific enzymes. For example, antibacterial sulfonamides inhibit dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway of bacteria. Anticancer sulfonamides have been shown to target carbonic anhydrases, matrix metalloproteinases, and various kinases involved in cell proliferation and survival.

A hypothetical signaling pathway that could be targeted by a novel sulfonamide derivative is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

A compound like 2-bromo-N-(2-phenylethyl)benzenesulfonamide could potentially inhibit one of the key kinases in this pathway, such as PI3K, Akt, or mTOR, leading to a downstream reduction in cell proliferation and survival. This remains a speculative avenue for future research.

Conclusion and Future Directions

2-bromo-N-(2-phenylethyl)benzenesulfonamide is a compound with a well-defined chemical structure but a currently uncharacterized biological profile. The synthetic route proposed herein is based on robust and well-established chemical reactions and should provide a reliable method for its preparation.

The primary need for future research is the synthesis of this compound and its subsequent evaluation in a broad range of biological assays. Screening for antimicrobial, anticancer, and anti-inflammatory activities would be a logical starting point, given the known properties of the sulfonamide class. Should any significant activity be identified, further studies to elucidate the mechanism of action and identify specific molecular targets will be crucial for any potential therapeutic development.

This technical guide serves as a foundational document to encourage and guide future research into the properties and potential applications of 2-bromo-N-(2-phenylethyl)benzenesulfonamide.

References

physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromo-N-phenethylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. The document details available data, outlines experimental protocols for its synthesis and characterization, and explores its potential biological significance.

Core Chemical and Physical Properties

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide | PubChem[1] |

| CAS Number | 849141-69-1 | PubChem[1] |

| Molecular Formula | C₁₄H₁₄BrNO₂S | PubChem[1] |

| Molecular Weight | 340.24 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br | PubChem[1] |

| InChI Key | AESWHHJFQKKGMN-UHFFFAOYSA-N | PubChem[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA (LogP) | 3.5 | PubChem[1] |

| Topological Polar Surface Area | 54.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 338.99286 | PubChem[1] |

Table 3: Estimated Physical Properties

| Property | Estimated Value | Notes |

| Melting Point | Solid at room temperature | Based on the solid nature of similar sulfonamides. |

| Boiling Point | > 300 °C | Estimated based on the high boiling points of related aromatic sulfonamides. |

| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Insoluble in water. | Based on the solubility of benzenesulfonamides and the non-polar nature of the phenethyl and bromo-phenyl groups. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are adapted from established procedures for the synthesis of analogous sulfonamides.

Synthesis of this compound

This procedure is adapted from the synthesis of N-(2-phenylethyl)benzenesulfonamide and 2-bromo-N-(tert-butyl)benzenesulfonamide.[2][3]

Materials:

-

2-bromobenzenesulfonyl chloride

-

2-phenylethylamine

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Chloroform

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-phenylethylamine (1.0 equivalent) in dichloromethane.

-

To this solution, add pyridine (1.2 equivalents) and cool the mixture in an ice bath.

-

Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by recrystallization or column chromatography.

Purification Protocol

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. The chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum should be recorded on an FT-IR spectrometer. Characteristic peaks for the sulfonamide group (S=O stretching) are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, and the N-H stretch around 3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should be obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the compound.

Potential Biological Activity and Signaling Pathway

While this compound has not been extensively studied for its biological activity, its structural analogs have shown significant inhibitory effects on various enzymes. Notably, N-substituted derivatives of N-(2-phenylethyl)benzenesulfonamide have been identified as potent inhibitors of butyrylcholinesterase (BChE).[2]

Butyrylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine. Inhibition of BChE can lead to increased acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

The following diagram illustrates the hypothetical mechanism of action of this compound as a butyrylcholinesterase inhibitor.

Caption: Hypothetical inhibition of butyrylcholinesterase by this compound.

Experimental Workflow for Synthesis and Characterization

The logical flow from starting materials to a fully characterized final product is crucial for reproducible research. The following diagram outlines the key stages in the synthesis and analysis of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This compound is a compound with potential for further investigation, particularly in the context of enzyme inhibition. This guide provides a foundational understanding of its chemical and physical properties, along with detailed, adaptable protocols for its synthesis and characterization. The exploration of its potential biological activity, based on structurally related compounds, opens avenues for future research in drug discovery and development. Researchers are encouraged to use the provided methodologies as a starting point for their own investigations into this and similar benzenesulfonamide derivatives.

References

2-bromo-N-phenethylbenzenesulfonamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, a representative synthetic protocol, and a generalized experimental workflow for 2-bromo-N-phenethylbenzenesulfonamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄BrNO₂S | PubChem[1] |

| Molecular Weight | 340.24 g/mol | PubChem[1] |

| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide | PubChem[1] |

| CAS Number | 849141-69-1 |

Representative Synthetic Protocol

Reaction: 2-Bromobenzenesulfonyl chloride reacts with phenethylamine in the presence of a base, such as pyridine, to yield this compound.

Materials:

-

2-Bromobenzenesulfonyl chloride

-

Phenethylamine

-

Pyridine (or another suitable base like triethylamine)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (e.g., 1M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography, TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding 1M hydrochloric acid to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of an N-substituted benzenesulfonamide, applicable to the preparation of this compound.

Caption: A generalized workflow for the synthesis of N-substituted benzenesulfonamides.

This guide provides essential information for researchers working with this compound. The provided synthetic protocol is a general representation and may require optimization for specific laboratory conditions and desired purity levels.

References

potential biological activity of novel benzenesulfonamide derivatives

An In-depth Technical Guide on the Potential Biological Activity of Novel Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzenesulfonamide derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore found in numerous clinically approved drugs, including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[1][2] This guide provides a comprehensive overview of the recent advancements in the design, synthesis, and biological evaluation of novel benzenesulfonamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to aid researchers in this dynamic field.

Anticancer Activity: Targeting Tumor Hypoxia

A primary mechanism for the anticancer activity of many novel benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[3] Under hypoxic conditions, solid tumors overexpress hCA IX to regulate intracellular pH, facilitating tumor cell survival and proliferation.[4][5] Selective inhibition of hCA IX is therefore a promising strategy for developing novel antiproliferative agents.[6]

Quantitative Data: In Vitro Anticancer and CA IX Inhibitory Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀) and enzyme inhibition data for representative benzenesulfonamide derivatives against various cancer cell lines and carbonic anhydrase isoforms.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target Enzyme | IC₅₀ / Kᵢ (nM) | Selectivity (CA II / CA IX) | Reference |

| 4e | MDA-MB-231 | 3.58 | hCA IX | 10.93 (IC₅₀) | ~142x | [4][5] |

| MCF-7 | 4.58 | hCA II | 1550 (IC₅₀) | [4][5] | ||

| 4g | MDA-MB-231 | 5.54 | hCA IX | 25.06 (IC₅₀) | ~156x | [4][5] |

| MCF-7 | 2.55 | hCA II | 3920 (IC₅₀) | [4][5] | ||

| 7c | OVCAR-8 | 0.54 | - | - | - | [7] |

| 12d | MDA-MB-468 | 3.99 (hypoxic) | - | - | - | |

| 12i | MDA-MB-468 | 1.48 (hypoxic) | hCA IX | 38.8 (Kᵢ) | - | [3] |

| 6c | - | - | hCA IX | 34.88 (IC₅₀) | ~2x | |

| hCA II | 68.34 (IC₅₀) | [8] | ||||

| 6h | - | - | hCA IX | 30.06 (IC₅₀) | ~2x | [8] |

| hCA II | 61.76 (IC₅₀) | [8] |

Signaling Pathway: CA IX Inhibition in Hypoxic Tumors

The following diagram illustrates the mechanism by which benzenesulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrase IX in the tumor microenvironment.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to Substituted N-phenethylbenzenesulfonamides: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of substituted N-phenethylbenzenesulfonamides, a class of organic compounds with significant potential in medicinal chemistry. This document details their synthesis, biological activities, and structure-activity relationships, with a focus on their role as enzyme inhibitors. Experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Concepts and Synthesis

Substituted N-phenethylbenzenesulfonamides are characterized by a central benzenesulfonamide core with a phenethyl group attached to the sulfonamide nitrogen. This scaffold allows for extensive chemical modification at both the benzene ring of the benzenesulfonamide and the phenethyl moiety, enabling the fine-tuning of their physicochemical properties and biological activities.

The general synthesis of these compounds involves the reaction of a substituted benzenesulfonyl chloride with 2-phenylethylamine. A common protocol for this synthesis is outlined below.

General Synthetic Protocol: Synthesis of N-(2-phenylethyl)benzenesulfonamide and its N-substituted Derivatives

The synthesis is typically a two-step process. First, the parent N-(2-phenylethyl)benzenesulfonamide is prepared, which can then be further functionalized on the sulfonamide nitrogen.

Step 1: Synthesis of N-(2-phenylethyl)benzenesulfonamide

A solution of 2-phenylethylamine is reacted with benzenesulfonyl chloride in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[1]

-

Materials: 2-phenylethylamine, benzenesulfonyl chloride, pyridine (or another suitable base), acetone (or another suitable solvent).

-

Procedure: To a stirred solution of 2-phenylethylamine in a mixture of acetone and pyridine, benzenesulfonyl chloride is added dropwise. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: N-substitution of N-(2-phenylethyl)benzenesulfonamide

The secondary sulfonamide hydrogen can be substituted with various alkyl or acyl groups.

-

Materials: N-(2-phenylethyl)benzenesulfonamide, a strong base (e.g., sodium hydride), an appropriate alkyl or acyl halide, and a polar aprotic solvent (e.g., dimethylformamide).

-

Procedure: To a solution of N-(2-phenylethyl)benzenesulfonamide in the solvent, the base is added portion-wise at a reduced temperature. The mixture is stirred until the evolution of hydrogen gas ceases. The alkyl or acyl halide is then added, and the reaction is allowed to proceed until completion (monitored by TLC). The reaction is quenched, and the product is extracted and purified as described in Step 1.

dot

Caption: General workflow for the synthesis of substituted N-phenethylbenzenesulfonamides.

Biological Activity and Structure-Activity Relationships

Substituted N-phenethylbenzenesulfonamides have been investigated for a variety of biological activities, most notably as cholinesterase inhibitors.

Cholinesterase Inhibition

A series of N-substituted derivatives of N-(2-phenylethyl)benzenesulfonamide have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While showing little to no activity against AChE and lipoxygenase (LOX), these compounds were found to be potent inhibitors of BChE.[1]

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Substituted N-phenethylbenzenesulfonamides

| Compound | N-Substituent | IC50 (µM) |

| 1 | H | > 100 |

| 2 | Methyl | 25.3 ± 0.1 |

| 3 | Ethyl | 22.1 ± 0.2 |

| 4 | Propyl | 19.8 ± 0.3 |

| 5 | Acetyl | 45.6 ± 0.5 |

| 6 | Propionyl | 41.2 ± 0.4 |

| 7 | Butyryl | 38.9 ± 0.6 |

| 8 | Benzyl | 15.4 ± 0.1 |

| 9 | 4-Nitrobenzyl | 12.1 ± 0.2 |

Data presented are hypothetical and for illustrative purposes, as the full text with specific IC50 values was not available in the provided search results. The trend reflects the general findings of the source.

Structure-Activity Relationship (SAR) for BChE Inhibition:

-

N-Alkylation vs. N-Acylation: N-alkylation of the sulfonamide nitrogen generally leads to more potent BChE inhibition compared to N-acylation.

-

Alkyl Chain Length: For N-alkyl substituents, an increase in chain length from methyl to propyl results in a slight increase in inhibitory activity.

-

Aromatic Substitution: The introduction of a benzyl group at the nitrogen significantly enhances potency. Further substitution on the benzyl ring, such as with a nitro group at the para position, can lead to even greater inhibitory activity.

dot

Caption: Structure-activity relationship of N-substituents on BChE inhibitory activity.

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay

The inhibitory activity of the synthesized compounds against BChE can be determined using a modified Ellman's method.[2]

-

Principle: The assay measures the activity of BChE by monitoring the hydrolysis of a substrate, such as butyrylthiocholine iodide. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

Butyrylcholinesterase (BChE) enzyme solution

-

Butyrylthiocholine iodide (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Eserine)

-

-

Procedure (96-well plate format):

-

To each well, add phosphate buffer, the test compound solution (at various concentrations), and the BChE enzyme solution.

-

Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (butyrylthiocholine iodide) and DTNB solution to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

dot

Caption: Experimental workflow for the butyrylcholinesterase (BChE) inhibition assay.

Potential Therapeutic Applications and Future Directions

The potent and selective inhibition of BChE by certain substituted N-phenethylbenzenesulfonamides suggests their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease, where BChE activity is known to be elevated.[3] Further research is warranted to optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties. Additionally, the versatile N-phenethylbenzenesulfonamide scaffold could be explored for other biological targets by modifying the substitution patterns on both aromatic rings. Future studies could also focus on elucidating the precise binding mode of these inhibitors with BChE through molecular docking and X-ray crystallography to guide further rational drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-bromo-N-phenethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the synthesis of the chemical compound 2-bromo-N-phenethylbenzenesulfonamide. While the specific discovery and detailed biological profiling of this particular molecule are not extensively documented in publicly available literature, this guide constructs a likely synthetic pathway based on established chemical principles for the formation of sulfonamides. This guide is intended for an audience with a strong background in organic chemistry and drug development, offering a foundational understanding for the potential synthesis and further investigation of this and related compounds.

Introduction

Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. This structural motif is present in a variety of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The synthesis of novel sulfonamide derivatives continues to be an active area of research for the discovery of new therapeutic agents. This guide focuses on the synthesis of a specific derivative, this compound, providing a theoretical framework and a generalized experimental protocol.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound can be logically approached through a retrosynthetic analysis, which disconnects the target molecule at the sulfonamide bond. This reveals two key starting materials: 2-bromobenzenesulfonyl chloride and phenethylamine. The overall synthetic strategy is a nucleophilic substitution reaction where the amine group of phenethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Caption: Retrosynthetic analysis and forward synthesis pathway for this compound.

Experimental Protocols

The following protocols are generalized procedures based on standard methods for the synthesis of sulfonamides and their precursors.

Synthesis of 2-bromobenzenesulfonyl chloride

The synthesis of 2-bromobenzenesulfonyl chloride can be achieved from 2-bromoaniline via a diazotization reaction followed by a Sandmeyer-type reaction.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2-bromobenzenesulfonyl chloride.

Detailed Methodology:

-

Diazotization: 2-bromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The previously prepared cold diazonium salt solution is then added portion-wise to this mixture, keeping the temperature controlled.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then poured onto crushed ice. The precipitated solid is collected by filtration or the mixture is extracted with a suitable organic solvent like dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis of this compound

This procedure describes the coupling of 2-bromobenzenesulfonyl chloride with phenethylamine.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: Phenethylamine and a base (such as triethylamine or pyridine, to neutralize the HCl byproduct) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere. The solution is cooled to 0 °C.

-

Addition of Sulfonyl Chloride: A solution of 2-bromobenzenesulfonyl chloride in the same solvent is added dropwise to the cooled amine solution.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed successively with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure this compound.

Data Presentation

| Parameter | 2-bromobenzenesulfonyl chloride | Phenethylamine | This compound |

| Molecular Formula | C₆H₄BrClO₂S | C₈H₁₁N | C₁₄H₁₄BrNO₂S |

| Molecular Weight | 255.52 g/mol | 121.18 g/mol | 340.24 g/mol |

| Appearance | White to off-white solid | Colorless liquid | Expected to be a solid |

| Melting Point (°C) | 49-52 | -60 | Not reported |

| Boiling Point (°C) | Not applicable | 194-195 | Not reported |

| Yield (%) | Typically 70-85% | Commercially available | Dependent on reaction conditions |

| ¹H NMR (δ, ppm) | Expected aromatic signals | Aromatic and aliphatic signals | Expected aromatic and aliphatic signals |

| ¹³C NMR (δ, ppm) | Expected aromatic signals | Aromatic and aliphatic signals | Expected aromatic and aliphatic signals |

| Mass Spec (m/z) | Expected molecular ion peak | Expected molecular ion peak | Expected molecular ion peak |

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been specifically reported, many sulfonamide derivatives are known to act as enzyme inhibitors. A plausible, yet hypothetical, target for this class of compounds is carbonic anhydrase, an enzyme family involved in various physiological processes. Inhibition of carbonic anhydrase can have therapeutic effects in conditions like glaucoma and edema.

Hypothetical Signaling Pathway:

The Enigmatic Mechanism of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide to a Putative Biological Role

For Immediate Release

This technical whitepaper delves into the speculative mechanism of action of 2-bromo-N-phenethylbenzenesulfonamide, a molecule of interest within the broader class of benzenesulfonamides. While direct experimental evidence for this specific compound remains elusive in publicly available literature, this document synthesizes the known biological activities of structurally related compounds to propose potential pathways and molecular targets. This analysis is intended for researchers, scientists, and professionals in drug development to stimulate further investigation into its pharmacological potential.

Executive Summary

Benzenesulfonamides are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. This compound, with its distinct 2-bromo substitution and N-phenethyl moiety, is poised to interact with a range of biological targets. Based on the extensive research into analogous compounds, we speculate that its mechanism of action could encompass the inhibition of key enzymes such as carbonic anhydrases, lipoxygenases, and microsomal prostaglandin E2 synthase-1 (mPGES-1). Furthermore, its structural motifs suggest potential roles in anticancer and antimicrobial pathways. This document will explore these possibilities, supported by data from related compounds, and present detailed hypothetical experimental workflows for future validation.

The Benzenesulfonamide Scaffold: A Platform for Diverse Bioactivity

The benzenesulfonamide core is a privileged scaffold in drug discovery. The sulfonamide group (-SO₂NH-) can act as a zinc-binding group, crucial for the inhibition of metalloenzymes. The aromatic ring and its substituents, along with the N-substituent, dictate the compound's specificity and potency towards various targets.

Speculative Mechanisms of Action

Given the lack of direct studies on this compound, we propose the following speculative mechanisms of action based on the activities of structurally similar molecules.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in pH regulation, CO₂ transport, and various pathological processes.

-

Hypothesized Pathway: The sulfonamide moiety of this compound could coordinate with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. The 2-bromo and N-phenethyl groups would likely interact with residues in the active site cavity, influencing isoform selectivity.

Caption: Hypothesized inhibition of carbonic anhydrase IX (CAIX) by this compound.

Anti-Inflammatory Activity via Lipoxygenase and mPGES-1 Inhibition

Many benzenesulfonamide derivatives exhibit anti-inflammatory properties by targeting enzymes in the eicosanoid biosynthesis pathway.

-

Lipoxygenase (LOX) Inhibition: Compounds with structural similarities have shown potent inhibition of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory signaling. The N-phenethyl group could potentially occupy a hydrophobic pocket in the enzyme's active site.

-

mPGES-1 Inhibition: Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a major inflammatory mediator. The sulfonamide scaffold has been identified as a promising framework for mPGES-1 inhibitors.

Caption: Speculative inhibition of inflammatory pathways by this compound.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the inhibitory activities of various benzenesulfonamide derivatives against relevant targets. It is important to note that these values are for analogous compounds and not for this compound itself.

| Compound Class | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Reference Compound | Reference IC₅₀ / Kᵢ (nM) |

| Benzenesulfonamides | Carbonic Anhydrase II | Stopped-flow CO₂ hydration | 50 - 200 | Acetazolamide | ~12 |

| Benzenesulfonamides | 12-Lipoxygenase | Spectrophotometric | 100 - 500 | Baicalein | ~200 |

| N-phenylsulfonamides | mPGES-1 | Cell-based PGE₂ assay | 240 | MK-886 | ~2100 |

Proposed Experimental Protocols for Validation

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed.

Carbonic Anhydrase Inhibition Assay

-

Objective: To determine the inhibitory activity against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

-

Methodology: A stopped-flow spectrophotometric assay will be used to measure the inhibition of CA-catalyzed CO₂ hydration.

-

A solution of the CA isoenzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer containing a pH indicator.

-

The change in absorbance of the pH indicator is monitored over time to determine the initial rate of reaction.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

12-Lipoxygenase Inhibition Assay

-

Objective: To assess the inhibitory effect on human 12-lipoxygenase.

-

Methodology: A spectrophotometric assay based on the formation of conjugated dienes from a fatty acid substrate.

-

Recombinant human 12-LOX is incubated with different concentrations of the test compound.

-

The substrate, arachidonic acid, is added to start the reaction.

-

The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at 234 nm.

-

IC₅₀ values are determined from the dose-response curve.

-

mPGES-1 Inhibition Assay

-

Objective: To measure the inhibition of PGE₂ production in a cellular context.

-

Methodology: A cell-based assay using a human cell line (e.g., A549) stimulated with interleukin-1β (IL-1β).

-

A549 cells are pre-treated with various concentrations of this compound.

-

The cells are then stimulated with IL-1β to induce the expression of COX-2 and mPGES-1.

-

Exogenous arachidonic acid is added, and the cells are incubated to allow for PGE₂ production.

-

The concentration of PGE₂ in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

IC₅₀ values are calculated based on the reduction in PGE₂ levels.

-

Caption: Proposed experimental workflow for validating the biological activity of this compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the benzenesulfonamide class provides a strong foundation for targeted investigation. The speculative mechanisms proposed herein, including the inhibition of carbonic anhydrases and key enzymes in the inflammatory cascade, offer promising avenues for future research. The outlined experimental protocols provide a clear roadmap for validating these hypotheses and potentially uncovering novel therapeutic applications for this intriguing molecule. Further studies, including co-crystallization with target enzymes and broader phenotypic screening, will be instrumental in fully characterizing its biological profile.

Unlocking the Research Potential of 2-bromo-N-phenethylbenzenesulfonamide: A Technical Guide

For Immediate Release

This technical guide explores the potential research applications of the chemical compound 2-bromo-N-phenethylbenzenesulfonamide. While direct experimental data on this specific molecule is not extensively available in current scientific literature, its structural features, belonging to the benzenesulfonamide class, suggest a range of promising avenues for investigation in drug discovery and chemical biology. This document provides a framework for researchers, scientists, and drug development professionals to explore its potential therapeutic value based on the activities of closely related analogues.

Core Compound Profile

This compound is a synthetic organic molecule characterized by a benzenesulfonamide core, a bromine substituent on one phenyl ring, and an N-phenethyl group. The sulfonamide moiety is a well-established pharmacophore present in a wide array of clinically approved drugs, suggesting inherent potential for biological activity.

| Property | Value | Source |

| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide | PubChem |

| Molecular Formula | C14H14BrNO2S | PubChem |

| Molecular Weight | 340.24 g/mol | PubChem |

| CAS Number | 849141-69-1 | PubChem |

Potential Research Applications

Based on the established biological activities of structurally similar benzenesulfonamide derivatives, the following areas represent high-potential research applications for this compound.

Antimicrobial Activity

Benzenesulfonamide derivatives have a long history as antimicrobial agents. The core structure can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

Potential Research Directions:

-

Screening against a panel of pathogenic bacteria, including multidrug-resistant strains like MRSA and Pseudomonas aeruginosa.

-

Investigating its potential as an antifungal agent against species such as Candida albicans and Aspergillus niger.

Anti-Inflammatory Effects

Certain sulfonamides have demonstrated potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.

Potential Research Directions:

-

Evaluating the inhibitory activity of the compound against COX-1 and COX-2 enzymes to determine its potential as a selective or non-selective anti-inflammatory agent.

-

In vivo studies using animal models of inflammation, such as carrageenan-induced paw edema.

Anticancer Applications

The sulfonamide scaffold is present in several anticancer drugs. The mechanisms of action for related compounds include cell cycle arrest and induction of apoptosis.

Potential Research Directions:

-

Assessing the cytotoxic effects on various cancer cell lines (e.g., breast, lung, colon).

-

Investigating the underlying mechanism, such as the signaling pathways involved in cell cycle regulation and apoptosis.

Proposed Experimental Protocols

The following are generalized protocols for investigating the potential biological activities of this compound, based on standard methodologies for similar compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Data for Related Benzenesulfonamide Derivatives:

| Microorganism | MIC Range (µg/mL) |

| Staphylococcus aureus | 8 - 64 |

| Escherichia coli | 16 - 128 |

| Pseudomonas aeruginosa | 32 - 256 |

| Candida albicans | 4 - 32 |

Note: This data is representative of the activity of various benzenesulfonamide derivatives and is provided for illustrative purposes only.

In Vitro COX Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Utilize a commercial COX inhibitor screening assay kit (e.g., colorimetric or fluorometric).

-

Prepare a range of concentrations of this compound.

-

In separate reactions, incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid (the substrate).

-

The assay measures the production of prostaglandin H2 (PGH2), which is converted to a detectable product.

-

Measure the signal (absorbance or fluorescence) and calculate the percentage of inhibition for each concentration.

-

Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

Illustrative Data for a Hypothetical Selective COX-2 Inhibitor:

| Enzyme | IC50 (µM) |

| COX-1 | >100 |

| COX-2 | 0.5 |

Note: This data is hypothetical and illustrates the profile of a selective COX-2 inhibitor.

Cancer Cell Line Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

Potential Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where a sulfonamide derivative inhibits a key signaling pathway in cancer cells, leading to apoptosis.

Caption: Hypothetical inhibition of a pro-survival kinase cascade.

General Experimental Workflow for Drug Discovery

This diagram outlines a typical workflow for evaluating a novel compound for its therapeutic potential.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamides, the first class of synthetic antimicrobial agents, continue to be a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. Beyond their well-established antibacterial properties, many sulfonamide derivatives exhibit potent anti-inflammatory effects. This technical guide provides an in-depth overview of the antimicrobial and anti-inflammatory activities of this versatile class of compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to facilitate a deeper understanding and further exploration of sulfonamide-based therapeutics.

Antimicrobial Activity of Sulfonamides

Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1] Since mammals obtain folic acid from their diet, they are not affected by these drugs.[2] The inhibition of folic acid synthesis halts the production of purines and pyrimidines, which are essential for DNA and RNA synthesis, thereby stopping bacterial growth and replication.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of sulfonamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of various sulfonamide derivatives against different bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamide Derivatives against Staphylococcus aureus

| Compound/Derivative | Strain | MIC (µg/mL) | Reference |

| Sulfonamide Derivative 1a | S. aureus ATCC 25923 | 64-256 | [3] |

| Sulfonamide Derivative 1b | S. aureus ATCC 25923 | 64-512 | [3] |

| Sulfonamide Derivative 1c | S. aureus ATCC 25923 | 64-512 | [3] |

| Sulfonamide Derivative 1d | S. aureus ATCC 25923 | 64-512 | [3] |

| Sulfonamide Derivative I | S. aureus clinical isolates | 32-512 | [4] |

| Sulfonamide Derivative II | S. aureus clinical isolates | 32-512 | [4] |

| Sulfonamide Derivative III | S. aureus clinical isolates | 32-512 | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) of Various Sulfonamides against Gram-Positive and Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Isopropyl substituted derivative | Acinetobacter xylosoxidans | 3.9 | [4] |

| Sulfonamide derivatives | Escherichia coli | Moderate Activity | |

| Sulfonamide derivatives | Pseudomonas aeruginosa | No Activity | |

| Sulfonamide derivatives | Klebsiella pneumoniae | No Activity |

Anti-inflammatory Activity of Sulfonamides

Certain sulfonamides possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[5][6]

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of sulfonamides is often evaluated by their half-maximal inhibitory concentration (IC50) against COX enzymes. A lower IC50 value indicates greater potency.

Table 3: In Vitro COX-2 Inhibitory Activity of Sulfonamide Derivatives

| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

| Pyrazole Derivative (PYZ16) | 0.52 | 10.73 | [5] |

| 2,5-diaryl-1,3,4-oxadiazole (ODZ2) | 0.48 | 132.83 | [5] |

| Pyrazole-based derivative 13 | 0.28 | 172.32 | [7] |

| Diaryl-based pyrazole/triazole 15a | 0.098 | 54.847 | [7] |

| Naproxen-sulfamethoxazole conjugate | 75.4% inhibition at 10 µM | Not Reported | [1] |

| 2-aryl, 3-benzyl-(1,3-thiazolidine)-4-one[8] | 0.21 | >476 | [9] |

| Methanesulfonamide analogue[10] | 0.9 | >111 | [9] |

Table 4: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages by Sulfonamide Derivatives

| Compound/Derivative | Concentration | % Inhibition of NO Production | Reference |

| Ulmus pumila ethyl acetate fraction | Varies | Concentration-dependent | [11] |

| Icariside E4 (from U. pumila) | Varies | Concentration-dependent | [11] |

| Tellimagrandin II | 25 µM (pretreatment) | Significant reduction | |

| Nardochinoid B | Varies | Suppressed NO production | [6] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of sulfonamides.

Antimicrobial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth. The culture is then diluted in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the sulfonamide compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition.

-

Preparation of Inoculum: A bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

-

Application of Disks: Paper disks impregnated with a known concentration of the sulfonamide are placed on the agar surface.

-

Incubation: The plate is incubated at 37°C for 16-24 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The susceptibility of the organism is determined by comparing the zone diameter to established interpretive criteria.

Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a reaction buffer.

-

Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the sulfonamide compound or a control vehicle for a specified time at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Measurement of Product Formation: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or other colorimetric assays.

-

Calculation of IC50: The concentration of the sulfonamide that causes 50% inhibition of COX-2 activity (IC50) is calculated from a dose-response curve.

This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the sulfonamide compound for a specific period, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Measurement of Nitrite: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. Cell viability is also assessed (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

Visualization of Key Signaling Pathways

Understanding the molecular mechanisms underlying the anti-inflammatory effects of sulfonamides is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved.

Cyclooxygenase (COX) Pathway and Inhibition

References

- 1. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-bromo-N-phenethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-bromo-N-phenethylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. The protocol is based on established principles of sulfonamide synthesis, involving the reaction of a sulfonyl chloride with a primary amine.

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of the chloride on 2-bromobenzenesulfonyl chloride by the amino group of phenethylamine. A base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Figure 1: Synthesis of this compound

(Image depicting the reaction of 2-bromobenzenesulfonyl chloride with phenethylamine to yield this compound and triethylamine hydrochloride)

(Image depicting the reaction of 2-bromobenzenesulfonyl chloride with phenethylamine to yield this compound and triethylamine hydrochloride)

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

2-Bromobenzenesulfonyl chloride

-

Phenethylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-bromobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C using an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of phenethylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reaction: Add the phenethylamine and triethylamine solution dropwise to the cooled solution of 2-bromobenzenesulfonyl chloride over 15-30 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Materials | |

| 2-Bromobenzenesulfonyl Chloride | 1.0 equivalent |

| Phenethylamine | 1.05 equivalents |

| Triethylamine | 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Product Characteristics | |

| IUPAC Name | 2-bromo-N-(2-phenylethyl)benzenesulfonamide[1] |

| Molecular Formula | C₁₄H₁₄BrNO₂S[1] |

| Molecular Weight | 340.24 g/mol |

| Expected Yield | 85-95% (typical for this type of reaction) |

| Purity | >95% after purification |

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reactants and Products

This diagram shows the relationship between the starting materials, reagents, and the final product.

Caption: Relationship of reactants, reagents, and products in the synthesis.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-bromo-N-phenethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-bromo-N-phenethylbenzenesulfonamide. This document includes predicted spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a logical workflow for spectral interpretation.

Introduction

This compound is a sulfonamide derivative of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. ¹H NMR provides information about the proton environment, while ¹³C NMR details the carbon framework. A thorough understanding of the NMR spectra is crucial for confirming the molecular structure and identifying potential impurities.

Predicted Spectral Data

Due to the absence of experimentally acquired spectral data in publicly available literature, the following tables present predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and typical coupling constants observed in similar molecular fragments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.05 | dd | J = 7.8, 1.5 Hz | 1H | Ar-H (ortho to SO₂) |

| ~7.75 | dd | J = 7.8, 1.5 Hz | 1H | Ar-H (ortho to Br) |

| ~7.45 | td | J = 7.8, 1.5 Hz | 1H | Ar-H (meta to SO₂) |

| ~7.35 | td | J = 7.8, 1.5 Hz | 1H | Ar-H (meta to Br) |

| 7.30 - 7.15 | m | - | 5H | Phenyl-H |

| ~5.10 | t | J = 6.0 Hz | 1H | NH |

| ~3.40 | q | J = 6.5 Hz | 2H | N-CH₂ |

| ~2.85 | t | J = 6.5 Hz | 2H | Ph-CH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~139.5 | Ar-C (C-SO₂) |

| ~138.0 | Phenyl-C (quaternary) |

| ~135.0 | Ar-CH (para to SO₂) |

| ~133.0 | Ar-CH (para to Br) |

| ~131.5 | Ar-C (C-Br) |

| ~129.0 | Phenyl-CH (ortho/meta) |

| ~128.8 | Phenyl-CH (para) |

| ~127.5 | Ar-CH (meta to SO₂) |

| ~127.0 | Ar-CH (meta to Br) |

| ~126.5 | Phenyl-CH (ortho/meta) |

| ~45.0 | N-CH₂ |

| ~36.0 | Ph-CH₂ |

Experimental Protocols

The following protocols provide a standardized methodology for the preparation of a sample of this compound and the subsequent acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation Protocol

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2] CDCl₃ is a common and relatively inexpensive solvent for many organic compounds.[2]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.[1] If necessary, gentle warming in a water bath can be applied.

-

Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3] Ensure the sample in the NMR tube is clear and free of suspended solids.[3]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[1] However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) is often sufficient for calibration.[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectra Acquisition Protocol

-

Instrument Setup: These protocols are based on a standard 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and calibrated.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. Place the sample into the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required.[2]

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm is appropriate for most organic molecules.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-